
Ethyl 7-nitro-9-oxo-9h-fluorene-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 7-nitro-9-oxo-9H-fluorene-2-carboxylate is an organic compound with the molecular formula C16H11NO5 and a molecular weight of 297.26 g/mol . It belongs to the class of fluorene derivatives, which are known for their diverse applications in various fields such as organic electronics, pharmaceuticals, and materials science .
Métodos De Preparación
The synthesis of ethyl 7-nitro-9-oxo-9H-fluorene-2-carboxylate typically involves the nitration of 9-oxo-9H-fluorene-2-carboxylic acid followed by esterification with ethanol . The reaction conditions often include the use of concentrated nitric acid and sulfuric acid for nitration, and an acid catalyst for the esterification process . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity .
Análisis De Reacciones Químicas
Ethyl 7-nitro-9-oxo-9H-fluorene-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitrofluorene derivatives.
Reduction: Reduction of the nitro group can yield amino derivatives.
Substitution: The nitro group can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include reducing agents like hydrogen gas with a palladium catalyst for reduction, and oxidizing agents like potassium permanganate for oxidation . The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Ethyl 7-nitro-9-oxo-9H-fluorene-2-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It serves as a probe in biochemical assays to study enzyme activities and interactions.
Mecanismo De Acción
The mechanism of action of ethyl 7-nitro-9-oxo-9H-fluorene-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, leading to various biochemical effects .
Comparación Con Compuestos Similares
Ethyl 7-nitro-9-oxo-9H-fluorene-2-carboxylate can be compared with other similar compounds such as:
7-Nitro-9-oxo-9H-fluorene-4-carboxylic acid methyl ester: Similar structure but different ester group.
2,7-Dinitro-9-oxo-9H-fluorene-4-carboxylic acid hexyl ester: Contains additional nitro group and different ester group.
These compounds share structural similarities but differ in their functional groups, which can influence their chemical reactivity and applications .
Propiedades
Número CAS |
92858-67-8 |
|---|---|
Fórmula molecular |
C16H11NO5 |
Peso molecular |
297.26 g/mol |
Nombre IUPAC |
ethyl 7-nitro-9-oxofluorene-2-carboxylate |
InChI |
InChI=1S/C16H11NO5/c1-2-22-16(19)9-3-5-11-12-6-4-10(17(20)21)8-14(12)15(18)13(11)7-9/h3-8H,2H2,1H3 |
Clave InChI |
YJDCKMZMLUVESY-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=CC2=C(C=C1)C3=C(C2=O)C=C(C=C3)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


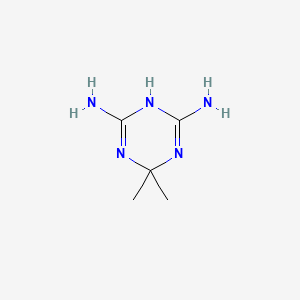
![Methyl 2-ethyl-2H-benzo[d][1,2,3]triazole-5-carboxylate](/img/structure/B13136415.png)
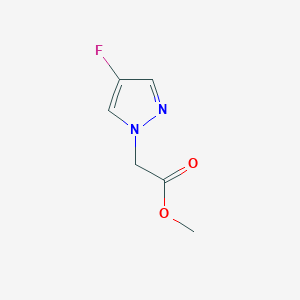
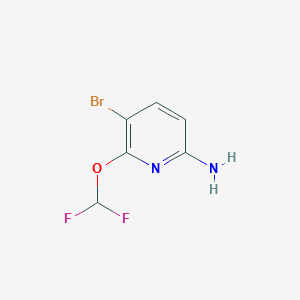

![3,10-Dihydroxy-1,2-dihydrocyclobuta[b]anthracene-4,9-dione](/img/structure/B13136436.png)

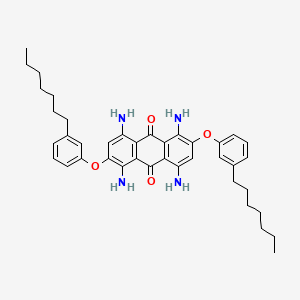
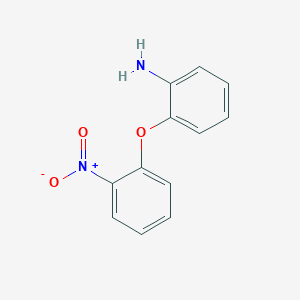
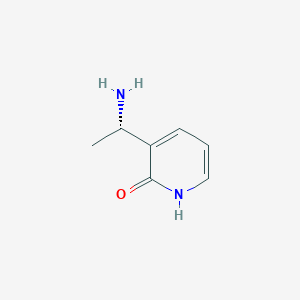
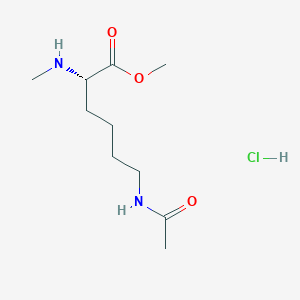
![3,6-Dichloro-7-methyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B13136484.png)
![4-Bromo-1H-pyrrolo[2,3-b]pyridine-2,3-dione](/img/structure/B13136485.png)

